p-Cymene-9,10-diol, dicarbamate

Description

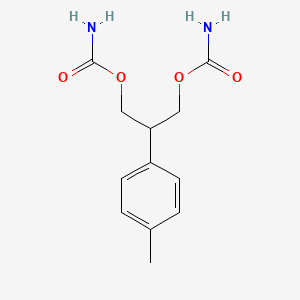

p-Cymene-9,10-diol, dicarbamate (CAS referenced in –15) is a synthetic compound featuring a p-cymene backbone substituted with hydroxyl groups at positions 9 and 10, further functionalized with dicarbamate groups. This analysis focuses on its comparison with structurally or functionally similar compounds.

Properties

CAS No. |

25462-35-5 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

[3-carbamoyloxy-2-(4-methylphenyl)propyl] carbamate |

InChI |

InChI=1S/C12H16N2O4/c1-8-2-4-9(5-3-8)10(6-17-11(13)15)7-18-12(14)16/h2-5,10H,6-7H2,1H3,(H2,13,15)(H2,14,16) |

InChI Key |

HXGYVQDURKNEPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-cymene-9,10-diol, dicarbamate can be achieved through a multi-step process. One common method involves the initial preparation of p-cymene from limonene or 1,8-cineole through hydrogenation and dehydrogenation reactions . The diol functionality can be introduced by hydroxylation of p-cymene, followed by the reaction with carbamoyl chloride to form the dicarbamate groups .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The integration of biological and chemical catalysis has been explored to optimize the production of p-cymene from renewable biomass sources . This approach not only enhances the efficiency of the process but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions: p-Cymene-9,10-diol, dicarbamate undergoes various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form diketones.

Reduction: The carbamate groups can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: p-Cymene-9,10-diol, dicarbamate is used as a ligand in coordination chemistry, particularly with transition metals like ruthenium and osmium . These complexes have applications in catalysis and materials science.

Biology and Medicine: The compound has shown potential in biological applications, including its use as an anticancer agent. p-Cymene metallo-derivatives have demonstrated significant anticancer activity in various test systems .

Industry: In the industrial sector, this compound is used as a sustainable solvent in polymer synthesis. It has been found to be highly compatible with direct arylation polymerization, offering an eco-friendly alternative to conventional solvents .

Mechanism of Action

The mechanism of action of p-cymene-9,10-diol, dicarbamate involves its interaction with molecular targets and pathways. In the case of its anticancer activity, the compound forms complexes with transition metals, which can induce apoptosis in cancer cells by disrupting cellular processes . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Mechanistic and Thermodynamic Comparisons

DNA Binding Affinity

- BP-9,10-diol : Exhibits high DNA association constants (Table I, ) due to planar aromatic structure, facilitating intercalation .

- Carot-4-en-9,10-diol: No direct DNA binding reported; acts via quorum sensing disruption .

- This compound: Unlikely to intercalate DNA due to non-planar structure but may interact with proteins via carbamate groups.

Environmental and Industrial Relevance

- Carot-4-en-9,10-diol : Eco-friendly biocontrol agent with minimal ecological disruption .

- CO2-Based Dicarbamates (e.g., in ): Used in high-performance polymers (e.g., polyurethane-co-amide) for enhanced mechanical strength . This suggests carbamates in this compound could be leveraged in material science if functionalized appropriately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.